
N-Benzyl-6-chloropyrazin-2-amine
Overview
Description
N-Benzyl-6-chloropyrazin-2-amine is an organic compound with the molecular formula C11H10ClN3 It is a derivative of pyrazine, characterized by the presence of a benzyl group and a chlorine atom attached to the pyrazine ring
Mechanism of Action
Target of Action
N-Benzyl-6-chloropyrazin-2-amine primarily targets Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth.
Pharmacokinetics
It is suggested that the compound hashigh gastrointestinal absorption and is BBB permeant . . These properties suggest that this compound could have good bioavailability.
Biochemical Analysis
Biochemical Properties
N-Benzyl-6-chloropyrazin-2-amine plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been identified as an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4 . These enzymes are involved in the metabolism of various drugs and endogenous compounds. The inhibition of these enzymes by this compound can affect the metabolic pathways and the clearance of other substances in the body.
Cellular Effects
This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with cyclin-dependent kinase 2 (CDK2), a protein involved in the regulation of the cell cycle . By inhibiting CDK2, this compound can disrupt the cell cycle, leading to changes in cell proliferation and apoptosis. Additionally, this compound has been reported to affect the expression of genes involved in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. It binds to the active sites of cytochrome P450 enzymes, preventing their normal function and leading to the accumulation of substrates that are normally metabolized by these enzymes . This inhibition can result in altered drug metabolism and potential drug-drug interactions. Furthermore, the interaction with CDK2 involves the inhibition of its kinase activity, which is essential for the progression of the cell cycle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cytochrome P450 enzymes and persistent changes in cellular function. These effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit cytochrome P450 enzymes without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including hepatotoxicity and disruption of normal cellular processes. These dose-dependent effects highlight the importance of careful dosage selection in preclinical studies.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidation and clearance of various compounds in the body . The inhibition of these enzymes by this compound can lead to altered metabolic flux and changes in metabolite levels. Understanding these metabolic pathways is essential for predicting potential drug interactions and optimizing therapeutic strategies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound has been shown to have high gastrointestinal absorption and the ability to cross the blood-brain barrier . These properties suggest that this compound can reach various tissues and exert its effects at different sites within the body. The distribution of the compound is influenced by its lipophilicity and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with enzymes and proteins involved in cellular processes . The localization of this compound within specific compartments or organelles can affect its activity and function, influencing the overall cellular response to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-6-chloropyrazin-2-amine typically involves the reaction of 2,6-dichloropyrazine with benzylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like acetonitrile. The mixture is heated at 85°C for 13 hours in a sealed flask. After the reaction is complete, the mixture is diluted with dichloromethane, filtered, and concentrated under reduced pressure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-6-chloropyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Coupling Reactions: It can undergo coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while oxidation and reduction reactions can lead to different oxidation states of the pyrazine ring.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
N-Benzyl-6-chloropyrazin-2-amine has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrazine compounds can exhibit significant cytotoxic effects against cancer cell lines. The structural modifications of such compounds often enhance their selectivity and potency against specific tumor types. For instance, studies on related pyrazine derivatives have shown promising results in inhibiting tumor growth in preclinical models, suggesting that N-benzyl substitutions may similarly enhance efficacy against certain cancers .
2. Inhibition of Kinases
The compound has been noted for its role in inhibiting specific kinases, which are crucial in various signaling pathways associated with cancer progression. A recent study highlighted the development of selective inhibitors targeting the PKMYT1 kinase, which is implicated in cell cycle regulation and tumorigenesis. The introduction of N-benzyl groups in pyrazine derivatives has led to improved binding affinities and selectivity profiles, making them suitable candidates for further development as therapeutic agents .
Pharmacological Insights
1. Structure-Activity Relationship (SAR)
The structure-activity relationship studies of this compound indicate that modifications to the benzyl group can significantly influence biological activity. For example, variations in substituents on the benzyl ring have been shown to enhance interactions with biological targets such as adenosine receptors and various kinases . This highlights the importance of SAR studies in optimizing the pharmacological properties of such compounds.
2. Bioavailability and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its application in drug development. The compound has demonstrated favorable log P values indicating good lipophilicity, which is essential for cellular permeability. Furthermore, studies have suggested that certain analogs maintain stability under metabolic conditions, enhancing their potential as drug candidates .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazine derivatives including this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. The results indicated that compounds with a benzyl substitution exhibited enhanced cytotoxicity compared to their non-benzyl counterparts .
Case Study 2: Kinase Inhibition
Another investigation focused on the inhibition of PKMYT1 by modified pyrazine compounds revealed that N-benzyl substitutions improved selectivity and potency against this kinase. These findings suggest a promising avenue for developing targeted cancer therapies utilizing this compound .
Comparison with Similar Compounds
2-Amino-6-chloropyrazine: This compound is structurally similar but lacks the benzyl group.
6-Chloropyrazin-2-amine: Another related compound with similar reactivity but different substituents.
Uniqueness: N-Benzyl-6-chloropyrazin-2-amine is unique due to the presence of both the benzyl group and the chlorine atom on the pyrazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
Biological Activity
N-Benzyl-6-chloropyrazin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Synthesis
This compound has the molecular formula and features a pyrazine ring substituted with a benzyl group and a chlorine atom. The synthesis of this compound typically involves the reaction of 6-chloro-2-aminopyrazine with benzyl chloride under basic conditions, leading to the formation of the desired product.
Antiviral Activity
One significant area of research for compounds related to this compound is their antiviral properties. A study highlighted that derivatives of 6-chloro-2-aminopyrazine demonstrated potent inhibitory effects against flavivirus proteases, including Zika virus protease (ZVpro). Compounds in this series exhibited IC50 values as low as 130 nM, indicating strong antiviral activity .
Table 1: Inhibitory Activity of Related Compounds Against Zika Virus Protease
Compound ID | IC50 (nM) | Activity Description |
---|---|---|
47 | 200 | Potent inhibitor |
12 | 620 | Moderate activity |
103 | 130 | Highly active |
Cytokinin Activity
The biological role of N-Benzyl derivatives, particularly in plant biology, has been investigated for their cytokinin-like activity. For instance, N6-benzyladenine derivatives have been shown to interact with cytokinin receptors in Arabidopsis thaliana, suggesting that similar pyrazine derivatives may exhibit analogous effects . The chirality of these compounds significantly influences their receptor affinity and biological activity.
Table 2: Cytokinin Activity Classification
Compound | Cytokinin Activity Level |
---|---|
N6-benzyladenine | High (>85% BA activity) |
S-enantiomers | Medium (15%-85% BA) |
Ribosides | Low (<15% BA) |
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazine ring can significantly alter its potency and selectivity against various biological targets. For example, modifications at the 2-position of the pyrazine ring have been shown to enhance antiviral efficacy while maintaining low toxicity profiles .
Table 3: Summary of SAR Findings
Substituent Position | Modification Type | Effect on Activity |
---|---|---|
2 | Alkyl group addition | Increased potency |
5 | Halogen substitution | Enhanced receptor binding |
Benzyl group | Aromatic ring variation | Variable activity across targets |
Case Studies
- Zika Virus Inhibition : A series of compounds derived from this compound were tested for their ability to inhibit Zika virus replication in vitro. Results indicated that some analogs maintained significant antiviral activity, making them potential leads for further drug development .
- Cytokinin Receptor Interaction : Another study focused on the interaction between N-benzyl derivatives and cytokinin receptors. The findings revealed that chirality plays a critical role in determining receptor specificity and activity levels, suggesting avenues for developing targeted agricultural applications .
Properties
IUPAC Name |
N-benzyl-6-chloropyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-10-7-13-8-11(15-10)14-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWNUTJQNSNNAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470933 | |
Record name | N-Benzyl-6-chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426829-61-0 | |
Record name | N-Benzyl-6-chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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